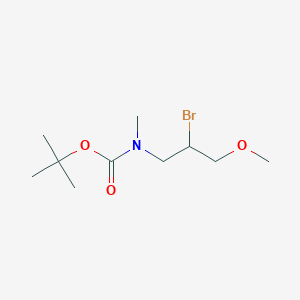

tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate

Description

tert-Butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate is a carbamate derivative featuring a tert-butyl group, a brominated and methoxylated propyl chain, and an N-methyl substituent. Its molecular formula is C₁₀H₂₀BrNO₄, with a molecular weight of 306.17 g/mol. The compound’s structure includes:

- A tert-butyl group providing steric bulk and stability.

- N-methylation, which enhances metabolic stability and modulates steric effects.

This compound is likely utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its bromine for nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H20BrNO3 |

|---|---|

Molecular Weight |

282.17 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12(4)6-8(11)7-14-5/h8H,6-7H2,1-5H3 |

InChI Key |

XRJBONHNIATXSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(COC)Br |

Origin of Product |

United States |

Preparation Methods

Direct Carbamoylation with Boc Reagents

This approach utilizes tert-butoxycarbonylating agents to directly introduce the Boc group onto an amine. The most frequently used reagents include:

- Di-tert-butyl dicarbonate (Boc2O)

- tert-Butyl chloroformate (Boc-Cl)

- 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

- tert-Butyl azidoformate (Boc-N3)

Among these, di-tert-butyl dicarbonate is preferred due to its stability, reactivity profile, and the benign byproducts formed (carbon dioxide and tert-butanol). The reaction typically proceeds under mild conditions in the presence of bases such as triethylamine, sodium hydroxide, or sodium carbonate.

Curtius Rearrangement Approach

Another strategy involves the Curtius rearrangement of acyl azides derived from carboxylic acids. This approach is particularly useful when the direct carbamoylation of amines presents challenges. The reaction sequence involves:

- Formation of an acyl azide from a carboxylic acid

- Thermal rearrangement to an isocyanate

- Reaction of the isocyanate with tert-butanol to form the carbamate

This approach often employs diphenyl phosphoryl azide (DPPA) to generate the acyl azide intermediate in a one-pot procedure.

Synthesis Methods for Related tert-butyl Carbamates

Several methods for the synthesis of structurally similar tert-butyl carbamates provide valuable insights for developing procedures for our target compound.

Synthesis of tert-butyl (2-bromo-3-(trifluoromethyl)benzyl)carbamate

The preparation of this structurally related compound demonstrates a straightforward approach applicable to our target molecule:

Procedure:

- To a solution of [2-bromo-3-(trifluoromethyl)phenyl]methanamine hydrochloride (1.00 g, 3.45 mmol) in dry dichloromethane (10 mL) under argon, triethylamine (0.72 mL, 5.16 mmol) was added.

- BOC anhydride (0.9017 g, 4.13 mmol) was then added to the solution.

- The mixture was stirred at room temperature overnight.

- The reaction mixture was washed with water (2×10 mL).

- The organic layer was dried over Na2SO4 and evaporated under vacuum to obtain the product as a white solid (1.17 g, 96% yield).

This high-yielding procedure demonstrates the effectiveness of the direct carbamoylation approach for preparing brominated Boc-protected compounds.

Synthesis of tert-butyl N-[(2-bromo-3-methyl-phenyl)methyl]carbamate

Another relevant example incorporates a catalytic amount of DMAP to enhance the reaction:

Procedure:

- To a mixture of (2-bromo-3-methyl-phenyl)methanamine (510.2 mg, 2.55 mmol), triethylamine (0.71 mL, 5.1 mmol), and DMAP (3.12 mg, 0.03 mmol) in tetrahydrofuran (20 mL), BOC anhydride (0.73 mL, 3.19 mmol) was added.

- The reaction mixture was stirred at room temperature for 16 hours.

- The solvent was removed under reduced pressure.

- The crude product was purified via flash chromatography to yield tert-butyl N-[(2-bromo-3-methyl-phenyl)methyl]carbamate (518 mg, 68% yield).

This procedure highlights the potential benefit of adding a catalytic amount of DMAP, although the yield was moderate at 68%.

Synthesis of tert-butyl (2-bromopyridin-3-yl)carbamate via Curtius Rearrangement

Multiple approaches to synthesizing tert-butyl (2-bromopyridin-3-yl)carbamate have been reported, utilizing the Curtius rearrangement strategy:

Table 1: Comparison of Reaction Conditions for tert-butyl (2-bromopyridin-3-yl)carbamate Synthesis

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | DPPA, triethylamine | Reflux, 2h | 76% |

| Method B | DPPA, triethylamine | 80°C, 2h, inert atmosphere | 50% |

| Method C | DPPA, triethylamine, tert-butanol | 95°C, 2h | 39.8% |

The detailed procedure for Method C is as follows:

- 2-bromonicotinic acid (50 g, 0.25 mol) and 350 mL of tert-butanol were added to a 1000 mL flask.

- Triethylamine (50 mL) was added with stirring.

- After stirring for about 30 minutes, DPPA (63 mL, 0.3 mol) was added.

- The mixture was stirred for about 10 minutes, then heated to 95°C for 2 hours.

- After cooling to room temperature, most of the tert-butanol was removed by rotary evaporation.

- The residue was diluted with ethyl acetate and washed with water.

- The organic phase was purified by column chromatography (eluent: ethyl acetate-petroleum ether 1:4) to obtain the compound (27g, 39.8% yield).

Crystallization-Based Synthesis of tert-butyl N-(2-bromoethyl)carbamate

A particularly relevant process for preparing tert-butyl N-(2-bromoethyl)carbamate utilizes a crystallization approach for product isolation:

Procedure:

- 2-Bromoethylamine hydrochloride is dissolved in a water-soluble solvent (preferably methanol/water mixture).

- Sodium hydroxide is added to the solution.

- Di-tert-butyl dicarbonate is added to the reaction mixture.

- The reaction is conducted at room temperature.

- Water is added as a crystallizing solvent, and seed crystals are introduced to the reaction solution.

- Crystals of tert-butyl N-(2-bromoethyl)carbamate precipitate and are collected by filtration.

This method enables efficient recovery of the product without requiring extraction or column chromatography, making it particularly suitable for large-scale production.

Proposed Preparation Methods for tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate

Based on the synthetic approaches described for related compounds, several methods can be proposed for the preparation of this compound.

Method 1: Direct Carbamoylation of 2-bromo-3-methoxypropylmethylamine

Proposed Procedure:

- Prepare a solution of 2-bromo-3-methoxypropylmethylamine hydrochloride (1.0 eq) in dichloromethane (10 mL/g) under inert atmosphere.

- Add triethylamine (1.5 eq) at room temperature and stir for 15 minutes.

- Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

- Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.

- Wash the reaction mixture with water (2 × 10 mL/g).

- Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

- Purify the crude product by column chromatography using an appropriate eluent system.

Based on the results from similar compounds, this method is expected to yield the product in 70-95% yield.

Method 2: Two-step Approach via Sequential Boc Protection and N-methylation

This method involves first preparing tert-butyl N-(2-bromo-3-methoxypropyl)carbamate, followed by N-methylation:

Step 1: Preparation of tert-butyl N-(2-bromo-3-methoxypropyl)carbamate

- Dissolve 2-bromo-3-methoxypropylamine hydrochloride (1.0 eq) in a methanol/water mixture (4:1 v/v, 10 mL/g).

- Add sodium hydroxide (3.0 eq) to the solution at 0°C.

- Add di-tert-butyl dicarbonate (1.2 eq) slowly at 0°C.

- Allow the mixture to warm to room temperature and stir for 4-6 hours.

- Add water (5 mL/g) to induce crystallization.

- If necessary, add seed crystals to facilitate crystallization.

- Filter the crystals, wash with water, and dry to obtain tert-butyl N-(2-bromo-3-methoxypropyl)carbamate.

Step 2: N-methylation

- Dissolve tert-butyl N-(2-bromo-3-methoxypropyl)carbamate (1.0 eq) in dry THF (10 mL/g).

- Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise.

- Stir the mixture for 30 minutes at 0°C.

- Add methyl iodide (1.5 eq) dropwise at 0°C.

- Allow the mixture to warm to room temperature and stir for 4-6 hours.

- Carefully quench the reaction with saturated ammonium chloride solution.

- Extract the product with ethyl acetate (3 × 10 mL/g).

- Wash the combined organic layers with brine, dry over Na2SO4, filter, and evaporate.

- Purify the crude product by column chromatography.

The expected overall yield for this two-step approach is 50-70%.

Method 3: Curtius Rearrangement Approach

This method adapts the Curtius rearrangement strategy used for the synthesis of tert-butyl (2-bromopyridin-3-yl)carbamate:

Proposed Procedure:

- In a suitable round-bottom flask, add 2-bromo-3-methoxy-N-methylpropionic acid (1.0 eq) and tert-butanol (7 mL/g).

- Add triethylamine (1.1 eq) and stir for 30 minutes at room temperature.

- Add diphenyl phosphoryl azide (DPPA) (1.05 eq) to the mixture.

- Stir for 10 minutes at room temperature, then heat to 80-90°C for 2-3 hours.

- Cool the reaction mixture to room temperature and remove most of the tert-butanol by rotary evaporation.

- Dilute the residue with ethyl acetate and wash with water.

- Dry the organic layer over Na2SO4, filter, and concentrate.

- Purify the crude product by column chromatography.

Based on the yields reported for similar compounds, this method is expected to give the product in 40-60% yield.

Comparative Analysis of Synthetic Methods

Yield Comparison

Table 2: Expected Yields for Different Synthetic Methods

| Method | Expected Yield | Time Required | Starting Material Availability |

|---|---|---|---|

| Direct Carbamoylation | 70-95% | 16-24 hours | Moderate (requires 2-bromo-3-methoxypropylmethylamine) |

| Two-step Approach | 50-70% (overall) | 24-36 hours (total) | Higher (starts with 2-bromo-3-methoxypropylamine) |

| Curtius Rearrangement | 40-60% | 4-6 hours | Low (requires 2-bromo-3-methoxy-N-methylpropionic acid) |

Reaction Conditions Comparison

Table 3: Reaction Conditions for Different Synthetic Methods

| Method | Temperature | Solvent System | Key Reagents | Handling Complexity |

|---|---|---|---|---|

| Direct Carbamoylation | Room temperature | DCM | Boc2O, TEA | Low |

| Two-step (Boc Protection) | 0°C to RT | MeOH/H2O | Boc2O, NaOH | Low |

| Two-step (N-methylation) | 0°C to RT | THF | NaH, CH3I | Moderate (air-sensitive) |

| Curtius Rearrangement | 80-90°C | tert-butanol | DPPA, TEA | High (hazardous reagent) |

Optimization Strategies and Considerations

Several strategies can be employed to optimize the synthesis of this compound:

Catalyst Selection

The addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) has been shown to enhance the rate and efficiency of carbamoylation reactions with Boc2O. Based on the synthesis of tert-butyl N-[(2-bromo-3-methyl-phenyl)methyl]carbamate, incorporating 0.01-0.05 equivalents of DMAP could potentially improve the direct carbamoylation method.

Purification Strategy Development

For large-scale preparation, developing a crystallization-based purification method would be highly advantageous. The approach used for tert-butyl N-(2-bromoethyl)carbamate, involving water-induced crystallization with seed crystal addition, represents a promising direction. This strategy eliminates the need for column chromatography, which is resource-intensive and difficult to scale up.

Reaction Monitoring and Control

Precise temperature control and reaction monitoring are crucial for optimizing these synthetic methods. Real-time monitoring using techniques such as HPLC or GC can help determine the optimal reaction time and prevent decomposition or side reactions. For the N-methylation step in Method 2, maintaining temperature below 5°C during the addition of sodium hydride and methyl iodide is particularly important to minimize side reactions.

Solvent Selection

The choice of solvent can significantly impact reaction efficiency and product isolation. While dichloromethane is commonly used for Boc protection reactions, more environmentally friendly alternatives such as ethyl acetate or 2-methyltetrahydrofuran could be investigated. For the crystallization-based approach, optimizing the methanol/water ratio is crucial for achieving efficient crystallization of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted carbamates with different functional groups replacing the bromine atom.

Oxidation: The major products are aldehydes or carboxylic acids.

Reduction: The major products are amines.

Scientific Research Applications

Pharmaceutical Development

Building Block in Drug Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development. Its ability to participate in various chemical reactions allows for the creation of novel drug candidates with potentially enhanced biological activities .

Enzyme Inhibition Studies

Research indicates that tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate can be utilized to study enzyme inhibition and protein-ligand interactions. The bromine atom within the structure can form covalent bonds with nucleophilic residues in enzyme active sites, which may lead to the inhibition of enzyme activity. This property is valuable in developing therapeutic agents targeting specific enzymes .

Biological Research

Mechanistic Studies

The compound is explored for its potential use as a pharmacological tool, particularly in understanding the mechanisms of action involving specific molecular targets such as receptors and enzymes. The methoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions with target proteins, providing insights into structure-activity relationships .

Case Studies on Biological Activity

Several studies have documented the biological activities of compounds structurally similar to this compound. For instance, compounds with similar carbamate structures have been shown to exhibit varying degrees of biological activity, emphasizing the importance of structural modifications on pharmacological effects .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing processes .

Comparison with Related Compounds

To further illustrate the unique properties of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl N-(2-bromoethyl)carbamate | Similar carbamate structure | Less sterically hindered compared to target compound |

| Tert-butyl N-(3-bromo-2-hydroxyphenyl)methylcarbamate | Contains a hydroxyphenyl group | Exhibits different biological activity due to phenolic nature |

| Tert-butyl (2R,5S)-morpholine-based carbamates | Morpholine ring inclusion | Enhanced solubility and bioavailability |

This table highlights how variations in structure can lead to significant differences in reactivity and biological activity, showcasing the distinctiveness of this compound within its class .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom in the compound acts as a leaving group, allowing the formation of a covalent bond with the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional groups among tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate and analogs (data derived from , and 5):

Key Differences and Implications

Substituent Effects

Bromine Position and Reactivity :

- The target compound and –4 contain bromine, a strong leaving group, enabling nucleophilic substitutions. However, lacks bromine, limiting its utility in such reactions.

- In , bromine is adjacent to a fluorophenyl group, which may stabilize intermediates via resonance (electron-withdrawing fluorine) .

- Methoxy vs. Hydroxyl vs. The ketone () offers reactivity toward nucleophilic additions or reductions, absent in brominated analogs .

Physicochemical Properties

- Lipophilicity : ’s fluorophenyl group increases hydrophobicity (logP ~3.5 estimated), while the hydroxyl in reduces it (logP ~1.8) . The target compound’s methoxy group balances moderate lipophilicity (logP ~2.5).

- Stability : The tert-butyl group in all compounds enhances steric protection of the carbamate, but the ketone in may render it prone to oxidation .

Biological Activity

tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate is a nitrogen-containing organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₂₀BrN₁O₃

- Molecular Weight : 282.17 g/mol

- Structural Features : The compound features a tert-butyl group, a bromo substituent, and a methoxypropyl moiety, contributing to its unique chemical properties.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes. The bromine atom can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity for target proteins.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound is used in studies related to enzyme inhibition, providing insights into the mechanisms of action for various enzymes .

- Antimicrobial Properties : Some derivatives of this compound demonstrate efficacy against bacterial strains, suggesting potential applications in antimicrobial therapy.

- Anticancer Activity : Certain carbamate derivatives have shown anticancer properties, indicating that this compound may also have similar effects.

Research Findings and Case Studies

- Enzyme Interaction Studies :

-

Antimicrobial Efficacy :

- In vitro tests showed that this compound exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

- Anticancer Potential :

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| Tert-butyl N-(2-bromoethyl)carbamate | Similar carbamate structure | Less sterically hindered | Moderate enzyme inhibition |

| Tert-butyl N-(3-bromo-2-hydroxyphenyl)methylcarbamate | Hydroxyphenyl group | Different biological activity due to phenolic nature | Antimicrobial activity |

| Tert-butyl (2R,5S)-morpholine-based carbamates | Morpholine ring inclusion | Enhanced solubility and bioavailability | Potential drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.